molecular formula C20H14BrN3O B289449 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone

3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone

Katalognummer B289449
Molekulargewicht: 392.2 g/mol
InChI-Schlüssel: YOQUKWDANBRUAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone, also known as BRAQ, is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Wirkmechanismus

The mechanism of action of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has been shown to inhibit the activity of protein kinases such as EGFR and HER2, which are involved in the regulation of cell growth and survival. 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has been found to exhibit significant biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to its potential applications in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone is its potent anticancer activity against various cancer cell lines. It has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in combination therapy with other anticancer drugs. Furthermore, the development of novel formulations of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the elucidation of its mechanism of action could provide insights into the development of new drugs targeting cancer and neurodegenerative diseases.

Synthesemethoden

The synthesis of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone involves the reaction of 4-bromoaniline and 2-phenyl-3,1-benzoxazin-4-one in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone. The overall yield of the synthesis method is around 60-70%, making it a cost-effective and efficient method for the preparation of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone.

Wissenschaftliche Forschungsanwendungen

3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anticancer activity, 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has also been investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Eigenschaften

Molekularformel

C20H14BrN3O

Molekulargewicht

392.2 g/mol

IUPAC-Name

3-(4-bromoanilino)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H14BrN3O/c21-15-10-12-16(13-11-15)23-24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(24)25/h1-13,23H

InChI-Schlüssel

YOQUKWDANBRUAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)Br

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.